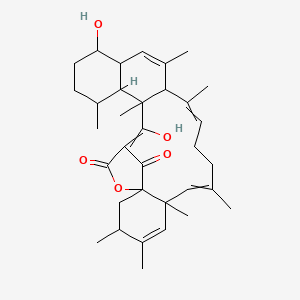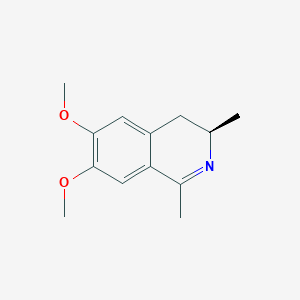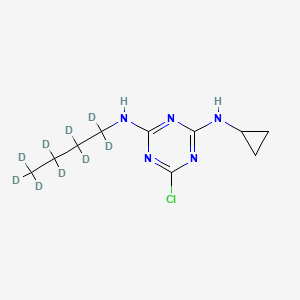
2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine, or BCT, is an organic compound with several uses in scientific research. It has been studied for its potential applications in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is used in the synthesis of cyromazine, an environmentally friendly pesticide with high potency and low toxicity, primarily for the prevention and cure of plant diseases and insect pests. A one-pot reaction involving cyclopropylamination and amination is used to create intermediate compounds leading to the target compound, cyromazine (Gu Kun, 2008).
- It is involved in the synthesis of new 6-cyanomethyl-1,3,5-triazine derivatives with various amino groups, showing the versatility of this compound in creating diverse derivatives for various applications (J. H. Kim & U.‐J. Kim, 1996).
Applications in Biomedical Research
- Triazine derivatives, including those related to the compound , are synthesized for potential use in antimalarial treatments. Their modifications lead to varying degrees of antimalarial activity (L. M. Werbel et al., 1987).
- Studies have been conducted on triazine derivatives functionalized with nitrogen mustards for their cytotoxic effects on breast cancer cell lines. These studies indicate potential applications in cancer therapy (J. Frączyk et al., 2016).
Environmental Impact and Degradation
- Research on the degradation of triazine herbicides in soil provides insights into the environmental impact and persistence of these compounds. This is crucial for understanding the long-term effects of their use in agriculture (R. Zimdahl et al., 1970).
- The transformation of triazine compounds by white rot fungus, which proceeds via partial N-dealkylation, highlights the microbial degradation pathways of these compounds in the environment (Dickson L. S. Liu et al., 1997).
Chemical Properties and Reactions
- Studies on the reactivity of various triazine derivatives provide insights into their chemical properties, such as bond formation and breakage, which are essential for their effective application in various fields (S. M. Mackenzie & M. Stevens, 1970).
- Investigation into the synthesis and characterization of specific triazine derivatives for potential application against SARS-CoV-2 indicates the relevance of these compounds in current biomedical research (E. A. Eno et al., 2022).
Propriétés
IUPAC Name |
6-chloro-2-N-cyclopropyl-4-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5/c1-2-3-6-12-9-14-8(11)15-10(16-9)13-7-4-5-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16)/i1D3,2D2,3D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGASWJWPJLFPJ-YGYNLGCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)Cl)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661838 |
Source


|
| Record name | N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine | |
CAS RN |
1189997-37-2 |
Source


|
| Record name | N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

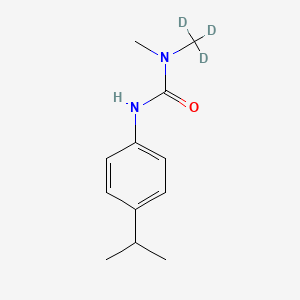
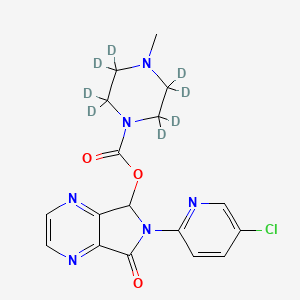
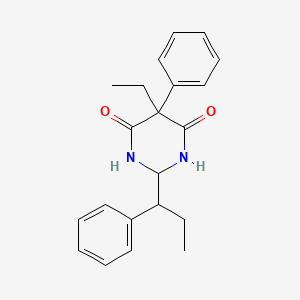
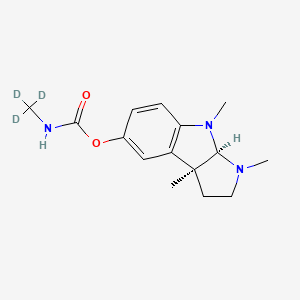
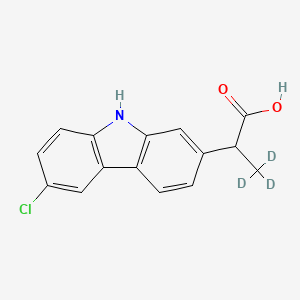
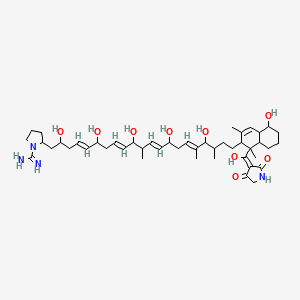
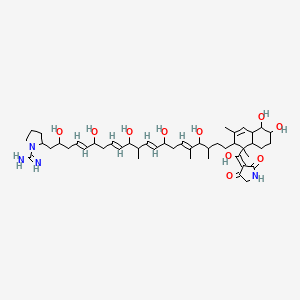
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)
